Ambazone

Descripción

This compound is an antiseptic agent with potential antibacterial and antileukemic activity. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with the membrane-bound nucleotide system by increasing the intracellular concentration of cAMP in leukemia cells and macrophages, which potentially contributes to this agent's antineoplastic activity. Furthermore, this agent's affinity for various cellular targets, i.e. membranes, nucleic acids and proteins, may contribute to the overall antibacterial effect.

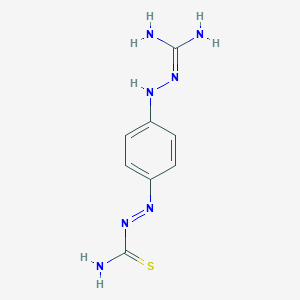

structure given in first source

Propiedades

IUPAC Name |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZIOUQAFBXNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046407 | |

| Record name | Ambazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-21-9 | |

| Record name | Ambazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYK4592A3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ambazone's Role in Antiseptic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone is a synthetic antiseptic agent with a history of use in some regions for the treatment of local infections of the oral cavity and throat. Despite its clinical application, in-depth, publicly available research elucidating its precise mechanisms of action and a comprehensive quantitative assessment of its antimicrobial spectrum are not extensively documented. This technical guide synthesizes the available information on this compound's role in antiseptic research, detailing its proposed mechanisms of action, known antibacterial spectrum, and standardized experimental protocols for its evaluation. This guide also highlights the current gaps in knowledge and provides a framework for future research into this compound.

Introduction

This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical entity with recognized antiseptic properties. It has been primarily utilized as a bacteriostatic agent against Gram-positive bacteria, particularly streptococcal species responsible for oral and pharyngeal infections. The renewed interest in established antimicrobial agents, driven by the rise of antibiotic resistance, necessitates a deeper understanding of compounds like this compound. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals interested in further exploring the antiseptic potential of this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated; however, existing research suggests a multi-targeted approach, a characteristic that could potentially limit the development of microbial resistance. Its proposed mechanisms include:

-

Membrane Interaction: this compound is believed to interact with the bacterial cell membrane. While the specifics of this interaction are not fully understood, it is hypothesized to disrupt membrane integrity and function. One study indicated a nonspecific interaction with the inner area of the phospholipid bilayer matrix of liposomes[1].

-

Inhibition of Macromolecular Synthesis: There is evidence to suggest that this compound inhibits the synthesis of bacterial DNA, RNA, and proteins, which is believed to be a key contributor to its toxic action on bacteria[1]. The exact molecular targets within these pathways have not been identified.

-

Interaction with Nucleic Acids: this compound's interaction with DNA appears to be dependent on its charge state. Neutral or singly positively charged forms of this compound have been shown to stabilize the secondary structure of DNA, whereas the doubly positively charged form binds more strongly and destabilizes it[1].

-

Intracellular Signaling: In eukaryotic cells, this compound has been observed to increase the cellular content of cyclic AMP (cAMP) in leukemia cells and macrophages[1]. It is plausible that it could interfere with similar signaling pathways in bacterial cells, although this has not been experimentally demonstrated.

Antibacterial Spectrum

This compound has demonstrated bacteriostatic action, primarily against Gram-positive cocci.

| Bacterial Species | Activity Reported | Reference |

| Streptococcus haemolyticus | Bacteriostatic | |

| Streptococcus pneumoniae | Bacteriostatic | |

| Viridans streptococci | Bacteriostatic | |

| Gram-negative bacteria | Limited/No Data |

Note on Quantitative Data: Extensive searches of publicly available scientific literature did not yield comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against a wide range of bacterial strains. The following table is a template illustrating how such data would be presented. Researchers are encouraged to perform such quantitative studies to fill this knowledge gap.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | Data Not Found | Data Not Found |

| Streptococcus pneumoniae | Data Not Found | Data Not Found |

| Staphylococcus aureus | Data Not Found | Data Not Found |

| Escherichia coli | Data Not Found | Data Not Found |

| Pseudomonas aeruginosa | Data Not Found | Data Not Found |

Experimental Protocols

The following are detailed, standardized protocols that can be adapted for the comprehensive evaluation of this compound's antiseptic properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard.

-

Sterile pipette tips and multichannel pipette.

-

Incubator.

Protocol:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a growth control (broth and inoculum only).

-

Well 12 should serve as a sterility control (broth only).

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

-

Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation by this compound.

Materials:

-

This compound stock solution.

-

Sterile 96-well flat-bottom microtiter plates.

-

Bacterial culture and appropriate growth medium.

-

0.1% (w/v) crystal violet solution.

-

30% (v/v) acetic acid in water.

-

Phosphate-buffered saline (PBS).

-

Microplate reader.

Protocol:

-

Preparation of Plates:

-

Add 100 µL of bacterial suspension (adjusted to a suitable starting OD, e.g., 0.05) to the wells of a 96-well plate.

-

Add 100 µL of varying concentrations of this compound to the wells. Include a no-drug control.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

-

-

Washing:

-

Carefully remove the planktonic cells and medium from the wells.

-

Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

-

Quantification:

-

Air dry the plate.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.

-

The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

-

Visualizations

Proposed Multi-Target Mechanism of Action of this compound

Caption: Proposed multi-target mechanism of action of this compound on a bacterial cell.

Experimental Workflow for Biofilm Inhibition Assay

Caption: A generalized workflow for a biofilm inhibition assay.

Conclusion and Future Directions

This compound presents an interesting case of a legacy antiseptic with a potential role in an era of increasing antimicrobial resistance. Its apparent multi-targeted mechanism of action is a desirable trait for preventing the rapid emergence of resistant strains. However, the current body of public scientific literature is insufficient to fully appreciate its therapeutic potential.

Key areas for future research include:

-

Quantitative Antimicrobial Spectrum: Comprehensive studies to determine the MIC and MBC of this compound against a broad range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates.

-

Mechanism of Action Elucidation: Detailed molecular studies to identify the specific bacterial targets of this compound within the cell membrane and in the pathways of DNA, RNA, and protein synthesis.

-

Bacterial Signaling: Investigation into the effects of this compound on bacterial signaling pathways, such as quorum sensing, which could reveal additional mechanisms of its antiseptic action.

-

Biofilm Disruption: In-depth studies on the efficacy of this compound in preventing the formation of and eradicating mature bacterial biofilms.

-

In Vivo Efficacy and Safety: Modern, well-controlled in vivo studies to establish the efficacy and safety profile of this compound for various topical antiseptic applications.

By addressing these research gaps, the scientific community can better ascertain the true potential of this compound as a valuable tool in the fight against bacterial infections.

References

Investigating the Antineoplastic Properties of Ambazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone, a 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone, is a compound that has demonstrated antineoplastic properties, particularly against leukemia models. As a member of the thiosemicarbazone class of molecules, its mechanism of action is believed to involve the chelation of metal ions and the induction of oxidative stress, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its efficacy in animal models and its proposed mechanism of action. Due to the limited availability of recent and detailed public data on this compound, this guide also draws upon the broader understanding of thiosemicarbazones as a class to contextualize its potential antineoplastic effects. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a synthetic compound belonging to the thiosemicarbazone family, a class of molecules known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The antineoplastic potential of thiosemicarbazones has been recognized for several decades, with their mechanism of action often linked to their ability to chelate metal ions, particularly iron, which is essential for DNA synthesis and cell proliferation. This chelation can lead to the inhibition of ribonucleotide reductase, a key enzyme in the DNA synthesis pathway, and the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

Early preclinical studies in the late 20th century investigated the anticancer effects of this compound, primarily focusing on its activity against murine leukemia models. These studies suggested that this compound's efficacy is, at least in part, dependent on a competent immune system. This guide synthesizes the available information on this compound's antineoplastic properties, providing researchers and drug development professionals with a detailed overview of its preclinical profile.

Quantitative Data

The publicly available quantitative data for this compound is limited. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Efficacy of this compound against Murine Leukemia P388

| Parameter | Value | Animal Model | Administration Route & Schedule | Source |

| Effective Therapeutic Dose | 60 - 125 mg/kg | Mice | Oral, for 4-9 days | [1] |

Table 2: Acute Toxicity Data for Dihydrothis compound (a soluble derivative of this compound)

| Parameter | Value | Animal Model | Administration Route | Source |

| LD50 | 150 mg/kg | B6D2F1-mice | Intravenous | [2] |

| LD100 | 175 mg/kg | B6D2F1-mice | Intravenous | [2] |

| Maximum Tolerated Dose (MTD) | 100 mg/kg | B6D2F1-mice | Intravenous | [2] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully accessible. However, based on the available abstracts and related literature, the following methodologies were likely employed.

In Vivo Antineoplastic Activity Assessment

-

Animal Model: B6D2F1 hybrid mice were commonly used.

-

Tumor Model: Murine leukemia P388 was the primary cancer model investigated.[2][3][4] Tumor cells were likely inoculated intraperitoneally or subcutaneously.

-

Drug Administration: this compound was administered through various routes, including intraperitoneal (i.p.), oral (p.o.), subcutaneous (s.c.), and intravenous (i.v.).[2]

-

Treatment Schedule: A common schedule for oral administration was daily for 4 to 9 days.[1]

-

Efficacy Evaluation: The primary endpoint was likely the increase in the lifespan of treated mice compared to a control group, often expressed as the T/C ratio (median survival time of treated group / median survival time of control group x 100).

Workflow for In Vivo Efficacy Study

Signaling Pathways

Specific signaling pathways directly modulated by this compound in cancer cells have not been extensively elucidated in the available literature. However, based on the known mechanisms of the broader thiosemicarbazone class, a proposed signaling pathway for this compound's antineoplastic activity can be constructed.

Proposed Mechanism of Action for Thiosemicarbazones

Thiosemicarbazones are known to exert their anticancer effects through a multi-faceted mechanism that often converges on the induction of apoptosis. Key events include:

-

Iron Chelation: Thiosemicarbazones are potent chelators of intracellular iron, depleting the iron pools necessary for the activity of enzymes like ribonucleotide reductase, which is critical for DNA synthesis.

-

Generation of Reactive Oxygen Species (ROS): The iron-thiosemicarbazone complexes can be redox-active, catalyzing the production of ROS. This leads to oxidative stress, damaging cellular components such as DNA, lipids, and proteins.

-

Mitochondrial Dysfunction: The increase in ROS can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Apoptosis Induction: The disruption of mitochondrial function and other cellular damage triggers the apoptotic cascade, involving the modulation of Bcl-2 family proteins (decreasing the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio) and the activation of caspases.

Diagram of Proposed Signaling Pathway

Conclusion

This compound, a member of the thiosemicarbazone class of compounds, has demonstrated antineoplastic activity in preclinical models, particularly against murine leukemia. Its mechanism of action is likely consistent with other thiosemicarbazones, involving iron chelation, induction of oxidative stress, and subsequent apoptosis of cancer cells. The available data suggests that its efficacy may also be linked to the host's immune response.

However, a significant gap exists in the publicly available literature regarding detailed quantitative efficacy data (e.g., IC50 values across a range of cancer cell lines) and specific molecular signaling pathways directly affected by this compound. Further research would be necessary to fully elucidate its antineoplastic profile and to determine its potential for further development as a cancer therapeutic. This guide provides a foundational overview for researchers interested in exploring the potential of this compound and related thiosemicarbazone compounds in oncology.

References

- 1. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antineoplastic activity and toxicity of dihydrothis compound in comparison with this compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of 14C-ambazone in normal and leukemia P 388-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ambazone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone is a synthetic antiseptic agent with a history of use in certain regions for the treatment of local infections of the mouth and throat. Beyond its established antiseptic properties, research has unveiled its potential as an antineoplastic agent, demonstrating activity against various tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its known mechanisms of action, with a focus on its interaction with biological membranes, nucleic acids, and its influence on intracellular signaling pathways, particularly the cyclic adenosine monophosphate (cAMP) cascade. This document aims to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene)hydrazine-1-carbothioamide, is a diimine derivative of benzoquinone.[1] Its chemical structure is characterized by a central p-benzoquinone diimine core substituted with a guanylhydrazone and a thiosemicarbazone group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene)hydrazine-1-carbothioamide |

| CAS Number | 539-21-9 |

| Molecular Formula | C₈H₁₁N₇S |

| Molecular Weight | 237.28 g/mol |

| SMILES | NC(=N)N/N=C1\C=C\C(=N/NC(=S)N)/C=C1 |

| InChI | InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4H,(H4,9,10,14)(H3,11,15,16) |

Physicochemical Properties

This compound is a red to very dark brown solid.[2] Its solubility and other physical characteristics are crucial for its formulation and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Red to Very Dark Brown Solid | [2] |

| Melting Point | 192-194 °C (decomposes) | [2] |

| Boiling Point | 386.7 ± 52.0 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [2] |

| pKa Values | 10.69, 7.39, 6.22 | [3] |

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated; however, research suggests a multi-targeted approach involving interactions with several key cellular components.[1][3] Its biological activities are attributed to its affinity for cell membranes, nucleic acids, and proteins.[3]

Membrane Interaction

This compound is considered a membrane-active agent.[4] Studies using fluorescence probes have indicated that this compound interacts with the inner region of the phospholipid bilayer of liposomes in a nonspecific manner.[2][3] This interaction is believed to be a foundational aspect of both its immunological and antineoplastic effects.[2][3]

Interaction with Nucleic Acids

The interaction of this compound with DNA is dependent on its protonation state.[3] Neutral or singly positively charged species of this compound have been shown to stabilize the secondary structure of DNA.[3] Conversely, the doubly positively charged form binds more strongly and leads to destabilization of the DNA structure.[3] This interaction is thought to contribute to its antibacterial and potential mutagenic effects by inhibiting bacterial DNA, RNA, and protein synthesis.[3]

Modulation of Intracellular Signaling

A significant aspect of this compound's bioactivity is its ability to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1][3] The exact mechanism for this increase, whether through the activation of adenylyl cyclase or the inhibition of phosphodiesterase, is not yet fully understood. The elevation of cAMP levels is a key component of its potential antineoplastic activity.[1]

Experimental Protocols

Synthesis of this compound

A general synthesis procedure involves the reaction of p-benzoquinone with aminoguanidine, followed by treatment of the resulting product with thiosemicarbazide in an acidic solution. Purification is typically achieved through recrystallization.

Physicochemical Characterization

-

X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure of this compound and its different polymorphic and solvated forms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule and to study intermolecular interactions, such as hydrogen bonding.

-

Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point and to study the thermal behavior and stability of different solid forms of this compound.

Investigation of Biological Interactions

-

Fluorescence Spectroscopy: The interaction of this compound with model membranes (liposomes) can be monitored using fluorescent probes like 1-anilino-8-naphthalenesulfonic acid (ANS). Changes in the fluorescence signal upon addition of this compound provide insights into its membrane-binding properties.

-

DNA Melting Studies: The effect of this compound on the stability of DNA can be assessed by monitoring the change in UV absorbance at 260 nm as a function of temperature. An increase or decrease in the melting temperature (Tm) in the presence of this compound indicates stabilization or destabilization of the DNA double helix, respectively.

Conclusion

This compound is a molecule of significant interest due to its dual antiseptic and potential antineoplastic activities. Its complex mechanism of action, involving interactions with multiple cellular targets and modulation of the cAMP signaling pathway, presents a compelling area for further research. This technical guide provides a consolidated resource of its chemical structure, physicochemical properties, and current understanding of its biological activities. A more detailed elucidation of its signaling pathways and the development of standardized, detailed experimental protocols will be crucial for advancing the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium ions enhance proteolytic activation of adenylate cyclase and decrease its sensitivity to inhibition by "P"-site agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Ambazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a synthetic compound with a history of use as an oral antiseptic.[1][2] Patented in 1957, it has been utilized in several countries for the treatment of local infections of the mouth and throat, such as tonsillitis, pharyngitis, and gingivitis.[1][3][4] Beyond its well-established antiseptic properties, this compound has demonstrated intriguing antitumor and potential antiviral activities in preclinical studies, suggesting a broader pharmacological profile worthy of further investigation.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, consolidating available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile to support further research and drug development efforts.

Physicochemical Properties

This compound is a dark brown powder with the chemical formula C₈H₁₁N₇S and a molar mass of 237.28 g/mol .[1] It is sparingly soluble in water, with a reported solubility of 0.2 mg/100 ml.[1]

| Property | Value | Reference |

| IUPAC Name | [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea | [1] |

| CAS Number | 539-21-9 | [1] |

| Molecular Formula | C₈H₁₁N₇S | [1] |

| Molar Mass | 237.28 g/mol | [1] |

| Appearance | Dark Brown Powder | [1] |

| Melting Point | 192–194 °C (decomposition) | [1] |

| Solubility in Water | 0.2 mg/100 ml | [1] |

Pharmacodynamics

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is understood to be multifaceted, encompassing antibacterial, antitumor, and potential antiviral effects.

Antibacterial Activity:

This compound exhibits bacteriostatic action, primarily against Gram-positive bacteria.[1][4] Its activity has been noted against hemolytic streptococcus, Streptococcus pneumoniae, and viridans streptococci.[1][4] While the exact mechanism is not fully detailed in the available literature, it is suggested that this compound's affinity for various cellular targets, including membranes, nucleic acids, and proteins, contributes to its overall antibacterial effect.[5][6] One proposed mechanism is the interference with bacterial cell wall synthesis.[7]

Antitumor Activity:

This compound's antineoplastic properties have been observed in various transplantable tumor models in mice and rats.[5] The antitumor effect appears to be at least partially mediated by the immune system.[5] A key aspect of its mechanism in leukemia cells involves the modulation of intracellular signaling pathways. This compound has been shown to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[5][6][8] This elevation of cAMP can interfere with the membrane-bound nucleotide system and contribute to its antineoplastic activity.[6][8]

Furthermore, this compound interacts with DNA.[5] DNA melting experiments have revealed that the nature of this interaction is dependent on the protonation state of the this compound molecule. Neutral or singly positively charged species of this compound stabilize the secondary structure of DNA, whereas the doubly positively charged form binds more strongly and destabilizes the DNA helix.[5]

Antiviral Activity:

Limited evidence suggests a weak antiviral activity of this compound. In a Sendai virus/chicken embryo fibroblast system, its antiviral effect is thought to result from the interaction with the Sendai virus NH glycoprotein.[5]

Signaling Pathway

The antitumor activity of this compound in leukemia cells is linked to the cyclic AMP (cAMP) signaling pathway. An increase in intracellular cAMP levels, as induced by this compound, can activate Protein Kinase A (PKA), which in turn can phosphorylate downstream targets, leading to various cellular responses, including the potential for apoptosis or cell growth arrest.

References

- 1. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 4. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and assay of Sendai virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Infectious Sendai Virus Using Plaque Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Microbial sensitivity to this compound (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plaque assay of Sendai virus in monolayers of a clonal line of porcine kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

Ambazone: A Technical Guide on its Bacteriostatic Effects on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Ambazone, a compound known for its antiseptic properties, has demonstrated bacteriostatic effects, particularly against gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy against specific gram-positive pathogens, and the experimental protocols used to evaluate its bacteriostatic properties. While quantitative data remains limited in publicly available literature, this document consolidates the existing knowledge to inform further research and development in the field of antimicrobial drug discovery.

Introduction

This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound that has been utilized as an antiseptic, primarily for the treatment of local infections in the oral cavity and throat. Its broad spectrum of antimicrobial activity has prompted investigations into its potential as a therapeutic agent against clinically relevant bacteria. Of particular interest is its efficacy against gram-positive organisms, which are responsible for a significant burden of community-acquired and hospital-acquired infections. This guide delves into the technical aspects of this compound's bacteriostatic effects on this class of bacteria.

Proposed Mechanism of Action

The bacteriostatic effect of this compound is believed to stem from its ability to interact with multiple cellular targets within the bacterial cell, thereby inhibiting essential life processes. Unlike antibiotics that may have a single, specific target, this compound's multi-faceted approach may reduce the likelihood of rapid resistance development. The proposed mechanisms include interference with nucleic acid and protein synthesis, as well as interaction with the cell membrane.[1]

It is suggested that this compound can inhibit the synthesis of bacterial DNA, RNA, and proteins, which are fundamental processes for bacterial growth and replication.[1] Furthermore, studies on its interaction with model membrane systems indicate that it can associate with the phospholipid bilayer, which could disrupt membrane integrity and function.[1] The neutral or singly positively charged forms of this compound have been shown to stabilize the secondary structure of DNA, while the doubly positively charged form binds more strongly and leads to destabilization.[1] This complex interaction with multiple cellular components contributes to its overall antibacterial effect.[1]

Quantitative Data on Bacteriostatic Effects

A comprehensive review of the available scientific literature reveals a notable lack of specific quantitative data regarding the bacteriostatic effects of this compound against a wide range of gram-positive bacteria. While studies mention its effectiveness against pathogens such as Staphylococcus aureus and Streptococcus pyogenes, precise Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements are not consistently reported in the accessible search results.[2] This data gap highlights a critical area for future research to establish a more definitive profile of this compound's antimicrobial potency.

| Gram-Positive Bacterium | Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (Diameter in mm) |

| Staphylococcus aureus | Not Specified | Data not available in search results | Data not available in search results |

| Streptococcus pyogenes | Not Specified | Data not available in search results | Data not available in search results |

Table 1: Summary of this compound's Bacteriostatic Effects on Key Gram-Positive Bacteria

Experimental Protocols

To assess the bacteriostatic activity of a compound like this compound, standardized methods from established bodies such as the Clinical and Laboratory Standards Institute (CLSI) are typically employed. The two most common methods are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method (Kirby-Bauer test) to measure the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

-

Test compound (this compound) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Positive control (broth with inoculum, no compound).

-

Negative control (broth only).

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate using the sterile broth. The final volume in each well should be uniform (e.g., 100 µL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, including the positive control well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[3]

-

Reading Results: The MIC is determined as the lowest concentration of this compound in a well that shows no visible turbidity (bacterial growth).[3]

Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Sterile paper disks of a standard diameter.

-

Solution of this compound at a known concentration.

-

Sterile Mueller-Hinton Agar (MHA) plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Sterile cotton swabs.

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[4]

-

Disk Application: Aseptically apply a paper disk impregnated with a known amount of this compound to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[4]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[5]

-

Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[5]

Discussion and Future Directions

The available evidence suggests that this compound possesses bacteriostatic properties against gram-positive bacteria through a multi-target mechanism of action. This is a promising characteristic in an era of growing single-target antibiotic resistance. However, the lack of robust, publicly available quantitative data is a significant limitation to its further development as a therapeutic agent.

For researchers and drug development professionals, the following steps are crucial:

-

Systematic In Vitro Studies: A comprehensive evaluation of this compound's MIC and zone of inhibition against a diverse panel of clinically relevant gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), is imperative.

-

Mechanism of Action Elucidation: Advanced molecular studies are needed to precisely identify the binding sites and the extent of inhibition of DNA, RNA, and protein synthesis. The effects on bacterial membrane potential and permeability should also be quantified.

-

In Vivo Efficacy and Toxicity: Following promising in vitro results, preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Microbial sensitivity to this compound (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. asm.org [asm.org]

- 5. apec.org [apec.org]

Ambazone: A Potential Antileukemic Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) is a chemical entity that has demonstrated potential as an antineoplastic agent, particularly in the context of leukemia. Early preclinical studies have indicated its efficacy in murine leukemia models, suggesting a mechanism of action that intertwines direct cellular effects with modulation of the host immune response. This technical guide synthesizes the available scientific literature on this compound's antileukemic properties, presenting key findings, outlining experimental approaches, and visualizing putative signaling pathways. While the existing data provides a foundational understanding, this paper also highlights the need for further comprehensive studies to fully elucidate its therapeutic potential and mechanism of action.

Introduction

This compound is a thiosemicarbazone derivative that has been investigated for its biological activities, including antiseptic and potential antineoplastic properties[1][2]. Its chemical structure, featuring a 1,4-benzoquinone core, positions it as a molecule of interest for anticancer research. This document provides an in-depth overview of the existing research on this compound's potential as an antileukemic agent, with a focus on its preclinical efficacy, proposed mechanisms of action, and the experimental methodologies used in its evaluation.

Preclinical Antileukemic Activity of this compound

This compound has shown antineoplastic activity in preclinical studies, primarily against murine leukemia models. The majority of the available data focuses on the P388 and L1210 leukemia cell lines.

In Vivo Efficacy

The antileukemic effect of this compound appears to be age-dependent. The antineoplastic activity against murine leukemia P388 was significantly reduced in older mice (12 and 18 months old) compared to younger animals[4][5]. This suggests that host factors, which change with age, play a crucial role in the therapeutic efficacy of this compound.

Table 1: Summary of In Vivo Antileukemic Activity of this compound

| Leukemia Model | Animal Model | Key Findings | Citations |

| P388 | Murine | Demonstrated antineoplastic activity. Efficacy is age-dependent, with reduced activity in older mice.[4][5] | |

| L1210 | Murine | Prolonged life expectancy and potential for complete cure with oral administration.[3] |

Note: Specific quantitative data such as percentage increase in lifespan or tumor growth inhibition are not detailed in the available literature.

Proposed Mechanism of Action

The precise mechanism of action for this compound's antileukemic effects has not been fully elucidated. However, the available evidence points towards a dual mechanism involving direct effects on leukemia cells and modulation of the host's immune system.

Interference with Cellular Signaling: The cAMP Pathway

A recurring hypothesis is that this compound interferes with the membrane-bound nucleotide system in leukemia cells[1][6]. This interference is thought to lead to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP)[1][6][7][8]. Elevated cAMP levels are known to be involved in the regulation of cell growth and differentiation and can induce apoptosis in leukemia cells.

Diagram 1: Proposed cAMP-Mediated Signaling Pathway of this compound

Caption: Proposed mechanism of this compound leading to apoptosis via increased intracellular cAMP.

Immunomodulatory Effects

The antileukemic action of this compound appears to be at least partially dependent on a competent immune system. Studies have shown that the antileukemic effect of this compound was diminished in congenitally athymic (nude) mice, which lack a functional T-cell system[4]. This suggests that T-lymphocytes play a significant role in the drug's overall efficacy. The age-dependent decrease in this compound's activity also correlates with immunosenescence, particularly of T-cell functions[4].

Diagram 2: Workflow for Investigating Immune-Mediated Effects

Caption: Experimental workflow to evaluate the role of the immune system in this compound's antileukemic activity.

Experimental Methodologies

Detailed experimental protocols for the studies on this compound are not extensively reported in the readily available literature. However, based on the descriptions in the abstracts, the following methodologies were likely employed.

In Vivo Murine Leukemia Models

-

Cell Lines: P388 and L1210 murine leukemia cell lines.

-

Animal Models: DBA/2 or B6D2F1 mice are commonly used for these leukemia models.

-

Tumor Inoculation: A standardized number of leukemia cells (e.g., 10^5 or 10^6 cells) would be injected intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.

-

Treatment: this compound would be administered orally (p.o.) or via i.p. injection. Treatment schedules would typically begin one day after tumor inoculation and continue for a defined period.

-

Efficacy Evaluation: The primary endpoint would be the mean survival time (MST) of the treated animals compared to a vehicle-treated control group. The percentage increase in lifespan (% ILS) would be calculated. For s.c. models, tumor volume would be measured periodically.

Immunological Assays

-

Animal Models: To assess the role of the immune system, studies would utilize immunocompromised mouse strains such as congenitally athymic nude mice (lacking T-cells) and compare the efficacy of this compound in these mice to that in immunocompetent mice.

-

T-Cell Function Assays: While not explicitly detailed for this compound, standard immunological techniques would be employed. These could include:

-

Lymphocyte Proliferation Assays: To determine the effect of this compound on T-cell proliferation in response to mitogens.

-

Cytokine Release Assays: To measure the production of cytokines (e.g., IFN-γ, IL-2) by T-cells after stimulation.

-

In Vitro Cytotoxicity Assays: To assess the ability of T-cells from this compound-treated animals to kill leukemia cells.

-

Mechanistic Studies (cAMP Measurement)

-

Cell Culture: Leukemia cell lines (e.g., L1210) would be cultured in vitro.

-

Treatment: Cells would be incubated with varying concentrations of this compound for different time points.

-

cAMP Measurement: Intracellular cAMP levels would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

Future Directions and Conclusion

The existing body of research provides a compelling, albeit incomplete, picture of this compound's potential as an antileukemic agent. The preliminary findings of its efficacy in murine models and its unique proposed mechanism of action warrant further investigation.

Key areas for future research include:

-

In Vitro Cytotoxicity Screening: Determination of IC50 values of this compound against a broad panel of human leukemia cell lines to understand its potency and spectrum of activity.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular targets of this compound and the downstream signaling events following the increase in intracellular cAMP. This should include comprehensive studies on the induction of apoptosis.

-

In-Depth Immunological Investigations: A thorough characterization of the effects of this compound on different immune cell subsets (T-cells, NK cells, macrophages) and their contribution to the overall antileukemic effect.

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its exposure with its antileukemic activity.

-

Evaluation of Analogs: While initial studies on simple derivatives showed reduced activity, modern medicinal chemistry approaches could be used to design and synthesize novel this compound analogs with improved potency and pharmacological properties.

References

- 1. This compound | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 539-21-9 | >98% [smolecule.com]

- 4. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of age on antileukemic action, subacute toxicity and tissue distribution of this compound in B6D2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ambazone: A Technical Whitepaper on its Historical Development and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a synthetic compound with a notable history as both an oral antiseptic and a subject of oncological research. Patented in 1957 by Bayer, it saw limited clinical use in some regions and has been the focus of numerous preclinical investigations. This document provides a detailed overview of the historical development of this compound, its synthesis, and the foundational in vitro and in vivo studies that characterized its biological activity. Quantitative data from these early studies are summarized, and where available, experimental protocols are detailed to provide a comprehensive resource for researchers.

Historical Development

This compound was first patented in 1957 by Bayer under the trade name Iversal and was used for a short period in Germany as an oral antiseptic.[1] Its application has continued in Russia, Poland, Romania, and other countries of the former Soviet Union.[1] It has not received approval from the United States Food and Drug Administration (FDA).[1] Early research into this compound focused on its bacteriostatic properties, particularly against streptococcal species, and later expanded to investigate its potential as an anti-tumor agent.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the reaction of 1,4-benzoquinone with aminoguanidine and thiosemicarbazide.[1] While the initial synthesis was straightforward, obtaining a pharmaceutical-grade product proved challenging due to the presence of by-products, synthetic intermediates, and decomposition products.[1]

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification of Crude this compound

Step 1: Maceration

-

Crude this compound is macerated with a non-polar solvent such as benzene, n-hexane, toluene, or xylene.

-

The maceration is carried out with stirring for one hour at a temperature between 40°C and 45°C.

-

This step is designed to remove elemental sulfur from the crude product.

Step 2: Recrystallization

-

The this compound isolated from maceration is dissolved in N,N-dimethylformamide at a temperature between 60-65°C.

-

A lower aliphatic alcohol (e.g., methanol or ethanol) is then slowly added to the solution.

-

The solution is cooled and maintained at 5-10°C for two hours to allow for crystallization.

-

The resulting purified this compound is isolated by filtration.

Initial Biological Studies

The initial investigations into this compound's biological activity focused on its antiseptic and anti-tumor properties.

Antibacterial Activity

This compound was identified as an oral antiseptic with bacteriostatic action against several bacterial species.

Experimental Protocol: Antibacterial Susceptibility Testing (General) Early studies on the antibacterial properties of new compounds typically involved methods such as agar diffusion or broth dilution to determine the minimum inhibitory concentration (MIC).

-

Agar Diffusion (Disk Diffusion Method):

-

A standardized inoculum of the test bacterium is uniformly spread onto an agar plate.

-

A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

-

The plate is incubated under appropriate conditions.

-

The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the bacterium to this compound.

-

-

Broth Dilution:

-

Serial dilutions of this compound are prepared in a liquid growth medium in test tubes or microtiter plates.

-

Each tube or well is inoculated with a standardized suspension of the test bacterium.

-

After incubation, the tubes or wells are examined for visible signs of bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that prevents visible growth.

-

Quantitative Data: Antibacterial Spectrum While specific MIC values from the earliest studies are not readily available, this compound was reported to be effective against:

-

Hemolytic streptococcus

-

Streptococcus pneumoniae

-

Viridans streptococci[1]

Anti-Tumor Activity

A significant portion of the early research on this compound explored its efficacy against murine leukemias.

Experimental Protocol: In Vivo Murine Leukemia Studies (General) The following is a generalized protocol based on common practices for testing anti-leukemic agents in murine models during that period.

-

Animal Model: B6D2F1 hybrid mice were commonly used.

-

Tumor Cell Lines: P388 and L1210 murine leukemia cell lines were utilized.

-

Tumor Inoculation: A known number of leukemia cells were inoculated intraperitoneally or intravenously into the mice.

-

Treatment: this compound was administered orally for a specified number of days (e.g., 4-9 days).

-

Efficacy Evaluation: The primary endpoint was typically the mean survival time of the treated mice compared to a control group of mice that received a placebo. An increase in life span (ILS) was calculated.

Quantitative Data: Anti-Leukemic Efficacy in Rodents

| Parameter | Value | Species | Reference |

| Therapeutic Dose | 60-125 mg/kg body weight | Rats | [1] |

| Absorption (Oral) | 35-50% (incomplete) | Rats and Mice |

Mechanism of Action (Initial Hypotheses)

Early investigations into this compound's mechanism of action suggested a multi-faceted interaction with cellular components.

Proposed Cellular Targets and Effects

Caption: Postulated mechanisms of action of this compound from initial studies.

The proposed mechanisms included:

-

Membrane Interaction: this compound was found to interact with the phospholipid bilayer of cell membranes, leading to an increase in cellular cyclic AMP (cAMP) content in leukemia cells and macrophages.

-

DNA Interaction: The effect of this compound on DNA was observed to be dependent on its protonation state. Neutral or singly positively charged forms stabilized the secondary structure of DNA, while the doubly positively charged form was found to destabilize it.

-

Inhibition of Macromolecular Synthesis: The toxic effects of this compound on bacteria were attributed to the inhibition of DNA, RNA, and protein synthesis.

Conclusion

The early research on this compound established its dual role as an antiseptic and a potential anti-neoplastic agent. While its clinical use as an antiseptic has been limited geographically, the initial preclinical studies provided valuable insights into its biological activities. The synthesis, though straightforward in principle, highlighted the challenges of purification. The anti-leukemic studies in murine models demonstrated significant efficacy, paving the way for further investigation. The proposed mechanisms of action, centered on membrane and DNA interactions, provided a foundation for understanding its cellular effects. This historical perspective serves as a critical resource for contemporary researchers interested in the re-evaluation and potential repurposing of this intriguing molecule. Further research to elucidate the specific signaling pathways and to conduct modern, well-controlled preclinical and clinical studies would be necessary to fully realize the therapeutic potential of this compound and its derivatives.

References

Ambazone: A Comprehensive Technical Overview of its Chemical Identity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound with a history of use as an oral antiseptic.[1] More recently, it has garnered attention for its potential antineoplastic properties, demonstrating activity against various tumor models.[2][3] This technical guide provides a detailed overview of this compound's chemical identifiers, its proposed mechanism of action, and a summary of key experimental protocols used to elucidate its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Chemical Identifiers and Properties

This compound is a structurally unique molecule with several key identifiers that are crucial for its accurate documentation and study. The Chemical Abstracts Service (CAS) has assigned the number 539-21-9 to this compound.[2] A comprehensive list of its chemical identifiers and physicochemical properties is provided in the tables below.

| Identifier Type | Identifier |

| CAS Number | 539-21-9[2] |

| Molecular Formula | C₈H₁₁N₇S[2] |

| Molecular Weight | 237.28 g/mol [2] |

| IUPAC Name | 2-[4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene]hydrazine-1-carbothioamide[2] |

| InChI | InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4H,(H4,9,10,14)(H3,11,15,16)[2] |

| InChIKey | MLMFUKWWZIZRHX-UHFFFAOYSA-N[2] |

| SMILES | S=C(N)NN=C1C=CC(=NNC(=N)N)C=C1[2] |

| PubChem CID | 1549158[4] |

| Property | Value |

| Appearance | Red to Very Dark Brown Solid[2] |

| Melting Point | 192-194°C (decomposes)[2] |

| Boiling Point | 386.7±52.0°C at 760 mmHg[2] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly)[2] |

| Storage | Store at 2-8°C[2] |

Mechanism of Action

The biological activity of this compound is multifaceted, with evidence suggesting its involvement in several cellular processes. Its antiseptic properties are thought to stem from its affinity for various cellular targets, including membranes, nucleic acids, and proteins, leading to the inhibition of bacterial DNA, RNA, and protein synthesis.[2]

The antitumor effects of this compound are an area of active investigation. A key aspect of its mechanism appears to be the induction of an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[2][3] This suggests an interaction with the membrane-bound nucleotide system, potentially through the modulation of G protein-coupled receptors (GPCRs) and adenylyl cyclase activity. Furthermore, the antineoplastic effect of this compound seems to be at least partially mediated by the immune system.[3] this compound has also been shown to interact with DNA, with its effect being dependent on its protonation state.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the biological activity of this compound.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay is used to evaluate the effect of this compound on the proliferation of lymphocytes by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Methodology:

-

Cell Culture: Lymphocytes from healthy donors are stimulated with mitogens such as Concanavalin A (Con A) or Phytohemagglutinin (PHA) in vitro.

-

Treatment: The stimulated lymphocyte cultures are treated with varying concentrations of this compound.

-

Radiolabeling: [³H]-labelled thymidine is added to the cell cultures.

-

Incubation: The cultures are incubated to allow for the incorporation of the radiolabeled thymidine into the DNA of proliferating cells.

-

Harvesting and Measurement: The cells are harvested, and the DNA is isolated. The amount of incorporated [³H]-thymidine is quantified using a scintillation counter.

-

Analysis: The rate of DNA synthesis in this compound-treated cells is compared to that of untreated control cells to determine the inhibitory effect of the compound. A concentration-dependent inhibition of DNA synthesis is typically observed.[2]

Cytotoxicity and Antitumor Activity Assays

A variety of in vitro and in vivo models have been employed to assess the antitumor potential of this compound.

In Vitro Colony-Forming Assay:

This assay determines the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Methodology:

-

Cell Seeding: A single-cell suspension of a tumor cell line (e.g., mouse melanoma B16K cells) is seeded into culture plates.

-

Treatment: The cells are treated with this compound, often in combination with other agents like tumor necrosis factor-alpha (TNF-α), to assess for synergistic effects.

-

Incubation: The plates are incubated for a period sufficient for colony formation (typically 1-2 weeks).

-

Fixation and Staining: The colonies are fixed with a suitable fixative (e.g., methanol) and stained with a dye such as crystal violet to make them visible.

-

Colony Counting: The number of colonies in the treated plates is counted and compared to the number in untreated control plates to determine the inhibition of colony formation.

In Vivo Antitumor Studies:

These studies evaluate the efficacy of this compound in living organisms bearing tumors.

Methodology:

-

Tumor Implantation: Transplantable tumors (e.g., L1210 or P388 leukemia) are implanted in mice or rats.

-

Drug Administration: this compound is administered to the tumor-bearing animals, typically orally, for a defined period (e.g., 4-9 days).

-

Monitoring: The animals are monitored for tumor growth, and key endpoints such as life expectancy are recorded.

-

Analysis: The therapeutic effect is evaluated by comparing the outcomes in the treated group to a control group that received a placebo.[2][3]

Conclusion

This compound presents a compelling profile as a bioactive molecule with both antiseptic and antineoplastic properties. Its mechanism of action, centered around the modulation of intracellular cAMP levels and interaction with cellular membranes and DNA, offers multiple avenues for further investigation and therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to build upon in their exploration of this compound and similar compounds. A deeper understanding of its molecular targets and signaling pathways will be critical in fully realizing its therapeutic potential.

References

- 1. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of this compound and this compound derivatives on immunologic processes in human lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antineoplastic activity and toxicity of dihydrothis compound in comparison with this compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ambazone Experimental Protocol for Leukemia Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) is a thiosemicarbazone compound that has demonstrated antineoplastic activity, particularly against murine leukemia models.[1] While in vivo studies have highlighted its potential, detailed in vitro experimental protocols for leukemia cell lines are not extensively documented in publicly available literature. This document provides a comprehensive set of application notes and protocols derived from studies on closely related thiosemicarbazone derivatives. These protocols can be adapted for the investigation of this compound's efficacy and mechanism of action in various leukemia cell lines.

Data Presentation: Cytotoxicity of Thiosemicarbazone Derivatives in Leukemia Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazone derivatives in different leukemia cell lines, as reported in the literature. This data provides a comparative baseline for the expected potency of compounds within this class.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone Derivative | HL-60 | < 10 | [2] |

| Thiosemicarbazone Derivative | K562 | < 10 | [2] |

| Thiosemicarbazone Derivative | K562-Lucena | < 10 | [2] |

| Thiosemicarbazone Derivative | MOLT-4 | < 10 | [2] |

| Thiosemicarbazone Derivative | Daudi | Not specified | [3] |

| Thiosemicarbazone Derivative | Jurkat | Not specified | [3] |

| Thiosemicarbazone Derivative | Molt-4 | Not specified | [3] |

| Thiosemicarbazone Derivative | Namalwa | Not specified | [3] |

| Thiosemicarbazone Derivative | MM.1S | Not specified | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., HL-60, K562, Jurkat)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

-

Incubate the plate for 24 hours to allow cells to acclimate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for the remaining 4 hours.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

References

- 1. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ambazone Solutions in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Ambazone solutions for use in common in vitro assays, including antimicrobial susceptibility testing and cytotoxicity assays for cancer cell lines. The information is curated to ensure reproducible and reliable results.

Product Information

-

Name: this compound

-

CAS Number: 539-21-9

-

Molecular Formula: C₈H₁₁N₇S

-

Molecular Weight: 237.28 g/mol

-

Appearance: Brown or copper-colored crystals

-

Storage: this compound is very hygroscopic and should be stored in a desiccated environment.[1] The monohydrate form is common.[2]

Solubility and Stability

This compound's solubility is a critical factor in the preparation of solutions for in vitro experiments. Its stability in various solvents and media should also be considered to ensure the integrity of the compound throughout the assay.

Solubility Profile:

| Solvent/Medium | Solubility | Reference |

| Water | Sparingly soluble (0.2 mg/100 ml) | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |

| Dimethylformamide (DMF) | Freely soluble | [3] |

| Dilute Acids | Freely soluble | [3] |

| Ethanol | Moderately soluble | [3] |

| Acetone | Moderately soluble | [3] |

| Methanol | Slightly soluble | [1] |

| Physiological Media | The acetate salt solvate form shows improved solubility. | [5] |

Stability Profile:

| Condition | Observation | Reference |

| Hygroscopic | This compound readily absorbs moisture from the air. | [1] |

| Temperature | The monohydrate form can be reversibly converted to the anhydrous form upon heating. | [5][6] |

| In Solution | The stability of this compound in cell culture media at physiological temperatures (37°C) has not been extensively reported and should be determined empirically for long-term experiments. |

Experimental Protocols

Preparation of this compound Stock Solution

For most in vitro assays, particularly cell-based assays, a concentrated stock solution is prepared in an organic solvent and then diluted to the final working concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its widespread use and compatibility with most cell culture and microbiological assays.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a low-humidity environment due to the hygroscopic nature of this compound.

-

Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization, but care should be taken to avoid degradation.

-

Sterilization: Solutions prepared in DMSO do not typically require filter sterilization.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Recommended Stock Concentrations:

| Stock Concentration | Mass of this compound per 1 ml DMSO |

| 10 mM | 2.37 mg |

| 25 mM | 5.93 mg |

| 50 mM | 11.86 mg |

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Positive control (broth with inoculum, no this compound)

-

Negative control (broth only)

-

Solvent control (broth with inoculum and DMSO at the highest concentration used)

Protocol:

-

Prepare Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well to achieve twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this bacterial inoculum to each well (except the negative control).

-

Controls:

-

Positive Control: Add 100 µL of inoculum to a well with 100 µL of broth.

-

Negative Control: A well with 200 µL of broth only.

-

Solvent Control: Add the highest concentration of DMSO used in the dilutions to a well with broth and inoculum to ensure the solvent does not inhibit bacterial growth.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol for In Vitro Anticancer Activity (MTT Assay)